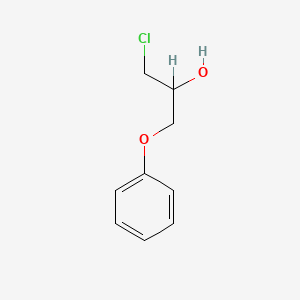

1-Chlor-3-phenoxypropan-2-ol

Übersicht

Beschreibung

1-Chloro-3-phenoxypropan-2-ol (C3P2O) is an organic compound that has been used in various scientific applications. It is a colorless liquid with a characteristic odor and has a molecular weight of 176.59 g/mol. C3P2O is a versatile compound that can be used as a solvent, a reagent, and a catalyst in various scientific fields. It has also been used in the synthesis of other organic compounds, as well as in the production of pharmaceuticals and agrochemicals. In

Wissenschaftliche Forschungsanwendungen

Pharmazeutik

1-Chlor-3-phenoxypropan-2-ol: wird in der pharmazeutischen Industrie als Zwischenprodukt bei der Synthese verschiedener Arzneimittel eingesetzt. Es wurde bei der kinetischen Racematspaltung von racemischen Zwischenprodukten zur Herstellung selektiver β-Blocker wie Metoprolol verwendet . Die Fähigkeit dieser Verbindung, enantioselektiv manipuliert zu werden, macht sie wertvoll für die Herstellung von Medikamenten, die eine bestimmte Stereochemie für ihre biologische Aktivität benötigen.

Landwirtschaft

In der Landwirtschaft dient This compound als Vorläufer bei der Synthese von Phenoxy-Herbiziden . Diese Herbizide sind wirksam gegen eine breite Palette von Breitblättrigen Unkräutern und tragen zum Schutz von Nutzpflanzen und zur Steigerung der Erträge bei. Die Phenoxygruppe der Verbindung ist entscheidend für ihre herbiziden Eigenschaften.

Materialwissenschaft

Diese Verbindung findet Anwendung in der Materialwissenschaft, insbesondere bei der Entwicklung neuer polymerer Materialien. Ihre phenolische Struktur kann in Polymere eingebaut werden, um deren thermische Stabilität und mechanische Eigenschaften zu verbessern .

Chemische Synthese

This compound: ist ein vielseitiges Reagenz in der chemischen Synthese. Es wird verwendet, um Phenoxygruppen in chemische Strukturen einzuführen, was die physikalischen und chemischen Eigenschaften der resultierenden Verbindungen verändern kann, z. B. die Löslichkeit oder Stabilität erhöhen .

Umweltwissenschaften

In den Umweltwissenschaften kann This compound auf seine biologischen Abbau Eigenschaften untersucht werden. Das Verständnis seines Abbaus in der Umwelt ist entscheidend für die Bewertung seiner langfristigen Umweltauswirkungen und für die Entwicklung umweltfreundlicher Entsorgungsmethoden .

Analytische Chemie

Diese Verbindung wird aufgrund ihrer unterschiedlichen chemischen Eigenschaften als Standard oder Referenz in der chromatographischen Analyse verwendet. Sie hilft bei der Kalibrierung von Geräten und bei der Validierung analytischer Methoden .

Biochemie

In der Biochemie kann This compound zur Untersuchung von Enzym-Substrat-Wechselwirkungen verwendet werden, insbesondere mit Enzymen, die mit phenolischen Substraten interagieren. Dies kann Einblicke in Enzymmechanismen liefern und bei der Entwicklung von Enzyminhibitoren helfen .

Lebensmittelindustrie

Obwohl This compound nicht direkt in Lebensmitteln verwendet wird, könnte es an der Synthese von Lebensmittelzusatzstoffen oder Konservierungsmitteln beteiligt sein. Seine Derivate können im Rahmen von Strategien zur Lebensmittelkonservierung auf ihre Sicherheit und Wirksamkeit geprüft werden .

Safety and Hazards

This compound is associated with certain hazards. It has been assigned the GHS07 pictogram, and the hazard statements H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, and avoiding the formation of dust and aerosols .

Wirkmechanismus

Mode of Action

The exact mode of action of 1-Chloro-3-phenoxypropan-2-ol is currently unknown. Some related compounds have been suggested to cause extensive membrane damage

Pharmacokinetics

Some properties such as its molecular weight (18664 Da), boiling point (3098±220 °C at 760 mmHg), and water solubility (5072 mg/L at 25 deg C) have been reported These properties can influence the bioavailability of the compound

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Chloro-3-phenoxypropan-2-ol. For instance, the compound’s volatility and solubility can affect its distribution in the environment . Additionally, the compound’s biodegradability can influence its persistence in the environment . .

Biochemische Analyse

Biochemical Properties

1-Chloro-3-phenoxypropan-2-ol plays a significant role in biochemical reactions, particularly in the cross-linking of epoxy resins. It interacts with primary amines, facilitating the formation of stable bonds. This interaction is crucial for the development of various industrial products, including adhesives and coatings . The compound’s ability to form stable bonds with amines highlights its importance in biochemical applications.

Molecular Mechanism

At the molecular level, 1-Chloro-3-phenoxypropan-2-ol exerts its effects through binding interactions with biomolecules. It is known to interact with primary amines, leading to the formation of stable cross-links. This interaction is essential for its role in epoxy resin cross-linking. Additionally, the compound may influence enzyme activity, either inhibiting or activating specific enzymes involved in cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of 1-Chloro-3-phenoxypropan-2-ol are critical factorsStudies have shown that the compound can maintain its activity over extended periods, making it suitable for various biochemical applications .

Dosage Effects in Animal Models

The effects of 1-Chloro-3-phenoxypropan-2-ol at different dosages in animal models have been explored to some extent. Higher doses of the compound may lead to toxic or adverse effects, while lower doses are generally well-tolerated. It is essential to determine the optimal dosage to minimize potential toxicity while maximizing its beneficial effects .

Metabolic Pathways

1-Chloro-3-phenoxypropan-2-ol is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s metabolism can influence metabolic flux and metabolite levels, impacting overall cellular function. Understanding these metabolic pathways is crucial for optimizing the compound’s use in biochemical applications .

Transport and Distribution

Within cells and tissues, 1-Chloro-3-phenoxypropan-2-ol is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. The transport and distribution mechanisms are essential for understanding the compound’s overall effects on cellular function .

Subcellular Localization

The subcellular localization of 1-Chloro-3-phenoxypropan-2-ol is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function. Understanding the subcellular localization is crucial for elucidating the compound’s role in cellular processes .

Eigenschaften

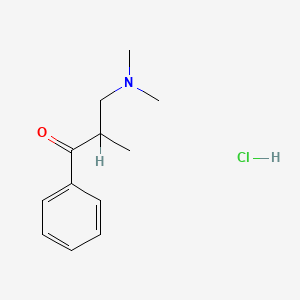

IUPAC Name |

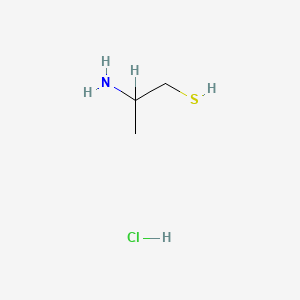

1-chloro-3-phenoxypropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO2/c10-6-8(11)7-12-9-4-2-1-3-5-9/h1-5,8,11H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCTDRZMGZRHFJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401307702 | |

| Record name | 1-Chloro-3-phenoxy-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401307702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4769-73-7 | |

| Record name | 1-Chloro-3-phenoxy-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4769-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-3-phenoxypropan-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004769737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-3-phenoxy-2-propanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43029 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Chloro-3-phenoxy-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401307702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-3-phenoxypropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.009 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main focus of the research paper in relation to 1-Chloro-3-phenoxypropan-2-ol?

A1: The research paper primarily investigates the optical rotatory power of (–)-1-Chloro-3-phenoxypropan-2-ol. This means the researchers were studying how this specific enantiomer (mirror image isomer) of the molecule rotates plane-polarized light. [] Understanding a molecule's optical activity is crucial in organic chemistry, particularly in fields like pharmaceuticals, as different enantiomers can have vastly different biological effects.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B1266314.png)